4-Acetyl-5-anilinothiophene-2,3-dione
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Overview
Description
4-Acetyl-5-anilinothiophene-2,3-dione is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely studied due to their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-anilinothiophene-2,3-dione typically involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with chloroacetamide reagents. The reaction is carried out in a boiling ethanolic solution of sodium ethoxide, leading to the formation of thiophene-2-carboxamide derivatives . The process involves nucleophilic displacement of the chlorine atom from the chloroacetamide derivative by nucleophilic sulfur, forming a sulfide intermediate, which then undergoes intramolecular dealkoxylation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the process depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-anilinothiophene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.
Scientific Research Applications
4-Acetyl-5-anilinothiophene-2,3-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-acetyl-5-anilinothiophene-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with cellular proteins and enzymes, leading to inhibition or activation of specific biochemical pathways. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-5-anilino-N-arylthiophene-2-carboxamide: Similar in structure but with different functional groups, leading to varied biological activities.
Thiazole-thiophene hybrids: These compounds exhibit different pharmacological properties due to the presence of both thiazole and thiophene rings.
Thieno[2,3-b]pyridines: These derivatives have unique properties and applications in medicinal chemistry.
Uniqueness
4-Acetyl-5-anilinothiophene-2,3-dione is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
879627-43-7 |
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Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-acetyl-3-hydroxy-5-phenyliminothiophen-2-one |
InChI |
InChI=1S/C12H9NO3S/c1-7(14)9-10(15)12(16)17-11(9)13-8-5-3-2-4-6-8/h2-6,15H,1H3 |
InChI Key |
ZWZYEDDQJJAUEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)SC1=NC2=CC=CC=C2)O |
Origin of Product |
United States |
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